Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate
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Overview
Description
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate is an organic compound that features a nitrobenzene sulfonyl group attached to an amino butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate typically involves a multi-step process. One common method includes the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The resulting 2-nitrobenzene-1-sulfonyl chloride is then reacted with an amino butanoate ester under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the nitrobenzene sulfonyl group, making it less reactive.
2-Nitrobenzenesulfonamide: Contains the nitrobenzene sulfonyl group but lacks the butanoate ester.
Ethyl 4-nitrobenzoate: Contains a nitro group but lacks the sulfonyl and amino functionalities.
Uniqueness
Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate is unique due to the presence of both the nitrobenzene sulfonyl group and the amino butanoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
872676-84-1 |
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Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
ethyl 4-[(2-nitrophenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-20-12(15)8-5-9-13-21(18,19)11-7-4-3-6-10(11)14(16)17/h3-4,6-7,13H,2,5,8-9H2,1H3 |
InChI Key |
CQCATDZUUYBCNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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